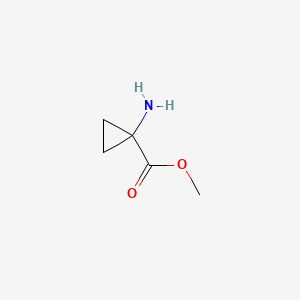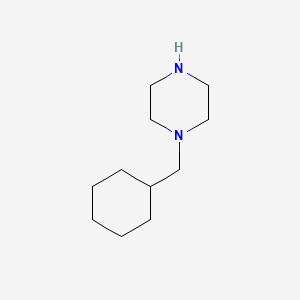
1-Metil-3-fenil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. It is characterized by a pyrazole ring substituted with a methyl group at the first position, a phenyl group at the third position, and an aldehyde group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that organic molecules with heteroatoms such as n, o, s, se and systems with benzene rings and π electrons are considered as efficient inhibitors .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Análisis Bioquímico
Biochemical Properties
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a corrosion inhibitor, where it interacts with metal surfaces through adsorption, forming a protective layer . Additionally, it may interact with enzymes involved in oxidative stress responses, potentially inhibiting or modulating their activity.
Cellular Effects
The effects of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in stress responses and apoptosis. The compound may also modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function .
Subcellular Localization
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence mitochondrial function and oxidative stress responses. Understanding its subcellular localization is essential for elucidating its precise biochemical roles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at temperatures ranging from 90 to 100°C . Another method includes the reaction of pyrazole derivatives with formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a chlorine substituent at the fifth position.
3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the phenyl group at the third position.
Uniqueness: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the phenyl and aldehyde groups enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFPCDQTDLOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345357 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304477-40-5 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine](/img/structure/B1349325.png)




![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)





